molecular formula C12H10F3N3O3S B1621101 2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 257625-01-7

2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B1621101
CAS No.: 257625-01-7
M. Wt: 333.29 g/mol
InChI Key: WPBQFKLUSKOESY-UHFFFAOYSA-N
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Description

The compound “2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a complex organic molecule. It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyridine ring, a thiadiazole ring, and a trifluoromethyl group. The presence of these groups contributes to the unique properties of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyridine moiety. These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Biological Activity

A significant body of work has been dedicated to synthesizing novel heterocyclic derivatives of related compounds, focusing on their biological activities. For example, Szulczyk et al. (2017) synthesized thirty-six new heterocyclic derivatives, involving the linkage of a 2-pyridyl ring with various moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. These compounds were tested for in vitro activity against microorganisms and for antiviral activity against HIV-1, showcasing the potential antimicrobial and antiviral applications of these compounds (Szulczyk et al., 2017).

Chemical Transformations and Applications

The versatility of related trifluoromethyl heterocycles has been highlighted through various synthetic routes, offering a wide range of potential applications. Honey et al. (2012) described the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a highly versatile intermediate for synthesizing a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, indicating the potential for creating a variety of bioactive molecules or materials with specific properties (Honey et al., 2012).

Advanced Materials and Fluorescent Applications

Research has also explored the use of these compounds in developing advanced materials and fluorescent applications. For instance, Yamaguchi et al. (2016) investigated the acid-responsive absorption and emission properties of 5-N-arylaminothiazoles, achieving white light emission from a single fluorescent dye. This work opens up possibilities for novel optical materials and sensors (Yamaguchi et al., 2016).

Coordination Chemistry

The coordination chemistry of related ligands, such as 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles, has been extensively reviewed, showing the potential for developing complex molecular structures with specific chemical and physical properties. This research indicates the broad applicability of these compounds in creating novel coordination compounds (Klingele & Brooker, 2003).

Future Directions

The demand for trifluoromethylpyridine derivatives, such as this compound, has been increasing steadily in the last 30 years. It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-2-yl]oxyethyl 4-methylthiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3S/c1-7-10(22-18-17-7)11(19)21-5-4-20-9-6-8(2-3-16-9)12(13,14)15/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBQFKLUSKOESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)OCCOC2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381814
Record name 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257625-01-7
Record name 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

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